molecular formula C11H20O2 B2561417 (2S)-2-(3,3-Dimethylcyclohexyl)propanoic acid CAS No. 2248213-68-3

(2S)-2-(3,3-Dimethylcyclohexyl)propanoic acid

Cat. No.: B2561417
CAS No.: 2248213-68-3
M. Wt: 184.279
InChI Key: NHJIPHZRNIJBLH-IENPIDJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(3,3-Dimethylcyclohexyl)propanoic acid is an organic compound characterized by its unique cyclohexane ring structure with two methyl groups at the 3-position and a propanoic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3,3-Dimethylcyclohexyl)propanoic acid typically involves the following steps:

    Cyclohexane Derivative Formation: The starting material, 3,3-dimethylcyclohexanol, is prepared through the hydrogenation of 3,3-dimethylcyclohexanone.

    Esterification: The cyclohexanol derivative undergoes esterification with propanoic acid in the presence of a strong acid catalyst such as sulfuric acid.

    Hydrolysis: The ester is then hydrolyzed under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclohexane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(2S)-2-(3,3-Dimethylcyclohexyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(3,3-Dimethylcyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

  • (2S)-2-(3,3-Dimethylcyclohexyl)ethanoic acid
  • (2S)-2-(3,3-Dimethylcyclohexyl)butanoic acid

Comparison:

  • Structural Differences: The primary difference lies in the length of the carbon chain attached to the cyclohexane ring.
  • Chemical Properties: These compounds may exhibit different reactivity and stability due to variations in their molecular structure.
  • Applications: While they may share some applications, each compound’s unique properties can make it more suitable for specific uses.

Properties

IUPAC Name

(2S)-2-(3,3-dimethylcyclohexyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8(10(12)13)9-5-4-6-11(2,3)7-9/h8-9H,4-7H2,1-3H3,(H,12,13)/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJIPHZRNIJBLH-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC(C1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCC(C1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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